molecular formula C11H15BrClNO B2407025 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide CAS No. 1909312-54-4

3-Chloro-4-(piperidin-1-yl)phenol hydrobromide

Cat. No.: B2407025
CAS No.: 1909312-54-4
M. Wt: 292.6
InChI Key: HMTZBFOENUONKZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperidin-1-yl)phenol hydrobromide is a chemical compound with the molecular formula C11H15BrClNO and a molecular weight of 292.6 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(piperidin-1-yl)phenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(piperidin-1-yl)phenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Properties

IUPAC Name

3-chloro-4-piperidin-1-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.BrH/c12-10-8-9(14)4-5-11(10)13-6-2-1-3-7-13;/h4-5,8,14H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTZBFOENUONKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)O)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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